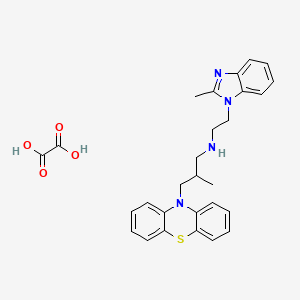
10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate involves multiple steps. The process typically begins with the preparation of the benzimidazole derivative, followed by its reaction with phenothiazine under specific conditions. The final step involves the formation of the oxalate salt.
Preparation of Benzimidazole Derivative: The starting material, 2-methyl-1-benzimidazole, is reacted with ethylamine under reflux conditions to form 2-(2-methyl-1-benzimidazolyl)ethylamine.
Reaction with Phenothiazine: The benzimidazole derivative is then reacted with phenothiazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of Oxalate Salt: The final product is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under reflux or room temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1-benzimidazolyl)acetic acid
- 3-[2-(2-Methyl-1-benzimidazolyl)ethyl]-5-(3-pyridinyl)-1,2,4-oxadiazole
- N-[2-(2-Methyl-1-benzimidazolyl)ethyl]-2-(1-naphthalenyl)acetamide
Uniqueness
Compared to similar compounds, 10-(3-((2-(2-Methyl-1-benzimidazolyl)ethyl)amino)-2-methylpropyl)phenothiazine oxalate stands out due to its unique combination of the benzimidazole and phenothiazine moieties
Properties
CAS No. |
61981-85-9 |
|---|---|
Molecular Formula |
C28H30N4O4S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-methyl-N-[2-(2-methylbenzimidazol-1-yl)ethyl]-3-phenothiazin-10-ylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C26H28N4S.C2H2O4/c1-19(17-27-15-16-29-20(2)28-21-9-3-4-10-22(21)29)18-30-23-11-5-7-13-25(23)31-26-14-8-6-12-24(26)30;3-1(4)2(5)6/h3-14,19,27H,15-18H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ICXZJPGOAXHOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNCC(C)CN3C4=CC=CC=C4SC5=CC=CC=C53.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















